2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Beschreibung
2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C18H13N5O2S. This compound is known for its unique structure, which includes a benzotriazinone ring and a thiazole ring, making it a subject of interest in various fields of scientific research .
Eigenschaften
Molekularformel |
C18H13N5O2S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H13N5O2S/c24-16(10-23-17(25)13-8-4-5-9-14(13)21-22-23)20-18-19-15(11-26-18)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,24) |
InChI-Schlüssel |
VBBYSDPKCLCZBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzotriazinone Ring: The benzotriazinone ring can be synthesized through the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide (DMF) under controlled temperature conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting appropriate thioamide precursors with α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzotriazinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism.
Molecular Pathways: The compound may interact with various signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds share the benzotriazinone core and have been studied for their enzyme inhibition properties.
Thiazole Derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its dual ring structure, combining the properties of both benzotriazinone and thiazole rings. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
